

# (R)-(+)-Dimethindene Maleate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-(+)-Dimethindene maleate

Cat. No.: B10854341

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CAS Number: 136152-64-2

Chemical Name: (R)-N,N-Dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethan-1-amine maleate

This technical guide provides an in-depth overview of the research and applications of **(R)-(+)-Dimethindene maleate**, a potent and selective histamine H1 receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

# **Physicochemical Properties**

**(R)-(+)-Dimethindene maleate** is the dextrorotatory enantiomer of dimethindene, an antihistamine of the alkylamine class. While the provided CAS number refers to the (R)-(+)-isomer, pharmacological activity studies have demonstrated that the antihistaminic effects are primarily attributed to the (R)-(-)-enantiomer.[1] This document will focus on the pharmacologically active (R)-enantiomer.



Property	Value	Reference
Molecular Formula	C20H24N2 · C4H4O4	[2]
Molecular Weight	408.49 g/mol	[2]
Stereochemistry	(R)-enantiomer is the eutomer for histamine H1 receptor binding.	[3]

# **Mechanism of Action and Signaling Pathway**

(R)-Dimethindene exerts its pharmacological effects primarily through competitive antagonism of the histamine H1 receptor.[3] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cell types, initiating a signaling cascade that leads to the characteristic symptoms of allergy. By blocking this interaction, (R)-Dimethindene effectively mitigates these effects.

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, resulting in symptoms like bronchoconstriction, edema, and pruritus.[4] (R)-Dimethindene, by competitively inhibiting the initial binding of histamine, prevents the initiation of this signaling pathway.





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Histamine H1 Receptor Signaling Pathway

# **Synthesis**

The synthesis of dimethindene is typically achieved as a racemic mixture. A stereoselective synthesis or chiral resolution is required to obtain the pharmacologically active (R)-enantiomer. A general synthetic approach for racemic dimethindene is outlined below, which can be followed by chiral separation techniques.[5][6][7][8]





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Racemic Dimethindene Synthesis and Resolution

# **Pharmacological Data**

The antihistaminic activity of dimethindene resides predominantly in the (R)-enantiomer. The following table summarizes key pharmacological data.



Parameter	Value	Species/System	Reference
(R)-(-)-Dimethindene			
pA <sub>2</sub> (H1 Receptor)	9.42	Guinea-pig ileum	[1]
(S)-(+)-Dimethindene			
pA <sub>2</sub> (H1 Receptor)	7.48	Guinea-pig ileum	[1]
pA <sub>2</sub> (M2 Receptor)	7.86	Guinea-pig left atria	[1]
pKi (M2 Receptor)	7.78	[1]	
pA <sub>2</sub> (M1 Receptor)	6.83	Rabbit vas deferens	[1]
pKi (M1 Receptor)	7.08	[1]	
pA <sub>2</sub> (M3 Receptor)	6.92	Guinea-pig ileum	[1]
pKi (M3 Receptor)	6.70	[1]	
pKi (M4 Receptor)	7.00	[1]	_

# Experimental Protocols Histamine H1 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for H1 receptors.[9][10][11]

Objective: To determine the binding affinity of (R)-Dimethindene for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

### Materials:

- Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [3H]-Mepyramine (a potent H1 antagonist).
- Test Compound: (R)-Dimethindene maleate.

## Foundational & Exploratory



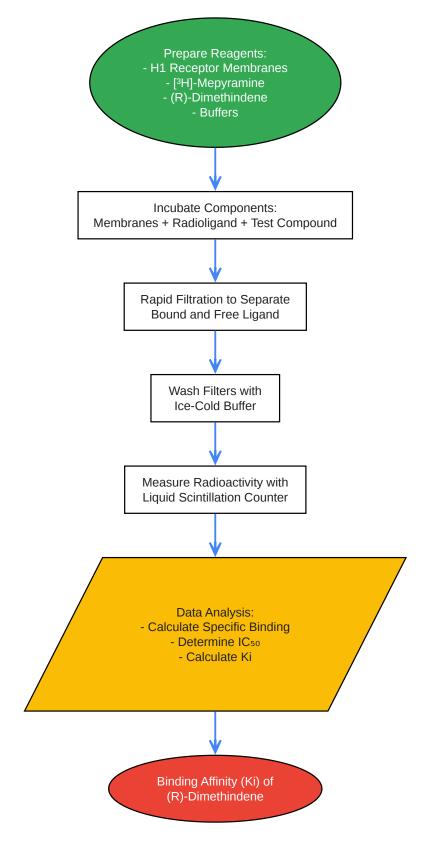


- Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 μM Mianserin).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters.
- Cell harvester and liquid scintillation counter.

#### Procedure:

- Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-mepyramine (near its Kd value), and varying concentrations of (R)-Dimethindene. For total binding, add buffer instead of the test compound. For non-specific binding, add the nonspecific binding control.
- Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the (R)-Dimethindene concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Histamine H1 Receptor Binding Assay Workflow



# In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This protocol is a general model for assessing the in vivo efficacy of antihistamines.[12][13][14] [15][16]

Objective: To evaluate the protective effect of (R)-Dimethindene against histamine-induced bronchoconstriction in guinea pigs.

#### Materials:

- Male Hartley guinea pigs.
- (R)-Dimethindene maleate solution.
- Histamine dihydrochloride solution.
- Anesthetic (e.g., urethane).
- Ventilator.
- Pressure transducer to measure pulmonary inflation pressure.
- · Intravenous or aerosol delivery system.

#### Procedure:

- Animal Preparation: Anesthetize the guinea pigs and cannulate the trachea for artificial ventilation. Monitor respiratory parameters, such as pulmonary inflation pressure.
- Drug Administration: Administer (R)-Dimethindene maleate intravenously or orally at various doses. A control group should receive the vehicle.
- Histamine Challenge: After a predetermined time for drug absorption, challenge the animals
  with an intravenous injection or aerosol of histamine at a concentration known to induce a
  significant bronchoconstrictor response.



- Measurement: Continuously record the pulmonary inflation pressure. The increase in pressure is indicative of the degree of bronchoconstriction.
- Data Analysis: Compare the increase in pulmonary inflation pressure in the (R)Dimethindene-treated groups to the control group. Calculate the percentage of inhibition of
  the histamine-induced bronchoconstriction for each dose of the test compound. Determine
  the ED<sub>50</sub> value, the dose that causes 50% inhibition.

## Histamine-Induced Wheal and Flare Test in Humans

This is a standard clinical method to assess the in vivo activity of antihistamines.[17][18][19][20] [21]

Objective: To measure the ability of topically or orally administered (R)-Dimethindene to inhibit the cutaneous vascular response to intradermal histamine.

#### Materials:

- Human volunteers.
- (R)-Dimethindene maleate (oral formulation or topical gel).
- Histamine phosphate solution for intradermal injection.
- Saline solution (negative control).
- Ruler or digital imaging system for measuring wheal and flare areas.

### Procedure:

- Baseline Measurement: Mark test sites on the volar aspect of the forearm.
- Drug Administration: Administer (R)-Dimethindene or placebo according to the study design (e.g., oral administration a specific time before the test, or topical application to the test sites).
- Histamine Injection: At a specified time after drug administration, inject a fixed volume of histamine solution intradermally to induce a wheal and flare response. Inject saline as a



negative control.

- Measurement: After a set time (typically 15-20 minutes), measure the diameter of the wheal (edema) and the surrounding flare (erythema). The area can be calculated from these measurements.
- Data Analysis: Compare the mean wheal and flare areas in the (R)-Dimethindene-treated sites/subjects with those of the placebo. Calculate the percentage of inhibition.

## Conclusion

(R)-Dimethindene is a potent and selective histamine H1 receptor antagonist, with its antihistaminic activity residing in the (R)-enantiomer. Its mechanism of action involves the competitive blockade of the H1 receptor, thereby inhibiting the downstream signaling cascade responsible for allergic symptoms. The provided experimental protocols for in vitro receptor binding and in vivo efficacy studies serve as a foundation for further research and development of this compound and its analogs for the treatment of allergic conditions. The synthesis of the racemic compound followed by chiral resolution remains a viable route to obtain the active enantiomer for research and pharmaceutical applications.

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